1,5-Diazido-3-oxapentane
Overview
Description
1,5-Diazido-3-oxapentane is a multifunctional alkylating agent . It has a molecular formula of C4H8N6O and a molecular weight of 156.15 .
Molecular Structure Analysis
The molecule contains a total of 19 atoms: 8 Hydrogen atoms, 4 Carbon atoms, 6 Nitrogen atoms, and 1 Oxygen atom . It has 18 bonds in total: 10 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 2 positively charged Nitrogen atoms, and 1 aliphatic ether .Physical And Chemical Properties Analysis
1,5-Diazido-3-oxapentane is a liquid that is soluble in Dichloromethane and DMSO . It should be stored at -20° C .Scientific Research Applications
Application in Nuclear Waste Management
Specific Scientific Field
This application falls under the field of Nuclear Chemistry .
Comprehensive and Detailed Summary of the Application
“N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide” has been used for the uptake of lanthanides and actinides from nuclear waste streams . This is particularly important in managing nuclear waste, as lanthanides and actinides are radioactive and pose a significant environmental hazard.
Detailed Description of the Methods of Application or Experimental Procedures
A novel technique based on magnetically assisted chemical separation (MACS) has been developed for this purpose . The process involves using “N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide” impregnated magnetic particles . These particles are used to selectively separate radionuclides from pure nitric acid solutions as well as from Simulated Pressurized Heavy Water Reactor-High Level Waste (PHWR-SHLW) .
Thorough Summary of the Results or Outcomes Obtained
The uptake profiles of various metal ions were investigated as a function of time and nitric acid concentrations . The uptake of various metal ions follows the order Eu (III) > Am (III) > Th (IV) > Pu (IV) > U (VI) > Sr (II) > Fe (III) > Cs (I) in pure nitric acid solutions . A high distribution coefficient (Kd) value has been observed for Pu (IV) as compared to Eu (III) and Am (III) in SHLW .
Application in Cerium Extraction
Specific Scientific Field
This application falls under the field of Radioanalytical and Nuclear Chemistry .
Comprehensive and Detailed Summary of the Application
TODGA has been used for the extraction of Cerium (III) from nitric acid solutions . This is particularly important in the separation of trivalent actinides and lanthanides, which is a critical aspect of radioactive waste minimization .
Detailed Description of the Methods of Application or Experimental Procedures
The equilibrium studies included the dependencies of cerium distribution ratio on nitric acid, TODGA, nitrate ion, hydrogen ion, and cerous ion concentrations . The main extracted species is identified as Ce(TODGA)2(NO3)3HNO3 .
Thorough Summary of the Results or Outcomes Obtained
The capacity of Ce loading is approximately 45 mmol/L for a 0.1 M solution of TODGA in n-hexane . The thermodynamic parameters were calculated: K(25 °C) = 3.8 × 10^3, ΔH = -36.7 ± 1.0 kJ/mol, ΔS = -54.6 ± 3.0 J/K mol, and ΔG = -20.4 ± 0.1 kJ/mol .
Application in Radiolytic Degradation Study
Specific Scientific Field
This application falls under the field of Radiation Chemistry .
Comprehensive and Detailed Summary of the Application
TODGA has been used to study the effects of gamma radiation on the degradation of diglycolamide extractants . This is particularly important in understanding and simulating the radiolytic degradation under realistic conditions, which is a limiting aspect for the development of an advanced aqueous nuclear separation process .
Detailed Description of the Methods of Application or Experimental Procedures
The irradiation of a TODGA solvent in the presence of Europium (Eu) metal was carried out, varying the ligand/metal ratio . The goal was to not only study TODGA degradation using HPLC–MS technique but also to identify and quantify its degradation compound under these experimental conditions .
Thorough Summary of the Results or Outcomes Obtained
The results revealed a protection of TODGA molecules due to metal ion complexation, with no observed changes in the degradation pathway, as confirmed by the quantification of formed degradation compounds .
Safety And Hazards
1,5-Diazido-3-oxapentane is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is for research use only and not intended for diagnostic or therapeutic use . Safety data sheets indicate that it is toxic if swallowed and can cause skin and eye irritation .
properties
IUPAC Name |
1-azido-2-(2-azidoethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c5-9-7-1-3-11-4-2-8-10-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEPBRYUGPSVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444939 | |
Record name | 1,5-DIAZIDO-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diazido-3-oxapentane | |
CAS RN |
24345-74-2 | |
Record name | 1,5-DIAZIDO-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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